2-(4-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is an organic compound that features a bromophenyl group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone moiety, potentially converting it to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Bromophenol derivatives.
Reduction: Hydroxylated pyridazinone derivatives.
Substitution: Various substituted phenylacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anticancer properties. Studies focus on its ability to inhibit specific enzymes or pathways involved in disease progression.
Biological Studies: The compound is used in biological assays to study its effects on cell lines and animal models, providing insights into its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it might interact with DNA or proteins involved in cell cycle regulation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can influence its reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-13-7-5-12(6-8-13)11-18(24)20-15-4-2-1-3-14(15)16-9-10-17(23)22-21-16/h1-10H,11H2,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVMSCKGFVINQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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